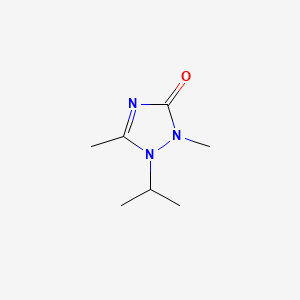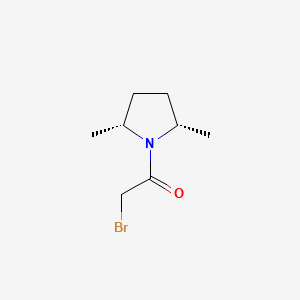
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one, also known as IMDT, is a triazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. IMDT is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. In
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This could explain its antimicrobial and antifungal activities.
Biochemical and Physiological Effects:
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has been shown to have a low toxicity profile in animal studies. It has been reported to have no significant effect on body weight, food consumption, or organ weight. However, further studies are needed to determine its long-term effects on animal health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is its ease of synthesis. The one-pot reaction used to synthesize 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is simple and can be carried out in a standard laboratory setting. Additionally, 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has been shown to have a low toxicity profile, making it a potentially useful compound for in vitro and in vivo studies.
However, one limitation of 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, further studies are needed to determine its long-term effects on animal health and its potential for use in human medicine.
Orientations Futures
There are several potential future directions for research involving 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one. One area of interest is its potential as a drug candidate for the treatment of bacterial and fungal infections. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine its mechanism of action and its potential for use in human medicine.
Méthodes De Synthèse
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through a one-pot reaction of isopropylamine, dimethylamine, and ethyl acetoacetate in the presence of sodium azide and copper sulfate. The reaction is carried out under reflux in ethanol for 24 hours, and the resulting product is purified through recrystallization in ethanol.
Applications De Recherche Scientifique
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger.
Propriétés
IUPAC Name |
2,5-dimethyl-1-propan-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-6(3)8-7(11)9(10)4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKXIZTVZPNMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(N1C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

![1-BROMO-3-[2-(4-BROMOPHENYL)ETHYNYL]BENZENE](/img/no-structure.png)

![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)

![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)
![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)
![1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B587114.png)

